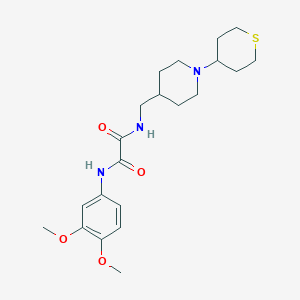

N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

カタログ番号:

B2537397

CAS番号:

2034617-94-0

分子量:

421.56

InChIキー:

MFRBHWOQTLJTDU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a sophisticated chemical hybrid designed for discovery research and early-stage investigative biology. This compound integrates a 3,4-dimethoxyphenyl group, a structural motif frequently encountered in bioactive molecules and flavoring agents , with a piperidine-thiopyran hybrid system, a scaffold of high interest in medicinal chemistry . The oxalamide linker is a strategic functional group known to confer specific hydrogen-bonding interactions, which can be critical for achieving selectivity and potency against biological targets. While the precise mechanism of action for this specific agent is an area of active investigation, its molecular architecture suggests potential for interacting with various enzymes and receptors. Researchers may find this compound valuable as a chemical probe or a building block in the development of novel therapeutic candidates, particularly within neurological and oncological research domains where such complex heterocyclic systems are often explored . This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

特性

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4S/c1-27-18-4-3-16(13-19(18)28-2)23-21(26)20(25)22-14-15-5-9-24(10-6-15)17-7-11-29-12-8-17/h3-4,13,15,17H,5-12,14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRBHWOQTLJTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is compared to N1-(3-fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide , a structurally related oxalamide derivative (PubChem CID: 129716782) .

Table 1: Key Structural and Hypothesized Pharmacological Differences

| Feature | This compound | N1-(3-fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide |

|---|---|---|

| Aromatic substituent | 3,4-dimethoxyphenyl (electron-donating) | 3-fluoro-4-methylphenyl (electron-withdrawing fluorine, lipophilic methyl) |

| Heteroatom in the fused ring | Sulfur (thiopyran) | Oxygen (pyran) |

| Predicted logP | Higher (due to sulfur’s lipophilicity) | Lower |

| Metabolic stability | Potentially reduced (sulfur prone to oxidation) | Higher (oxygen less reactive) |

| Receptor binding affinity | May favor targets sensitive to bulkier substituents | Fluorine may enhance affinity for halogen-binding pockets |

Mechanistic and Pharmacological Insights

Aromatic Substituent Effects

- The 3,4-dimethoxyphenyl group in the primary compound introduces steric bulk and polarity, which could improve aqueous solubility but may reduce passive diffusion across lipid membranes.

Heterocyclic Ring Modifications

- The tetrahydro-2H-thiopyran ring’s sulfur atom increases lipophilicity compared to the oxygen-containing pyran analog. However, sulfur’s susceptibility to cytochrome P450-mediated oxidation could shorten the compound’s half-life. This trade-off highlights the importance of balancing bioavailability and metabolic stability in drug design.

Oxalamide Bridge Flexibility

- Both compounds retain the oxalamide core, which facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Substitutions on the piperidine ring (e.g., thiopyran vs. pyran) may influence conformational flexibility and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。